molecular formula C14H21NS B7996488 3-[(N-Methylcyclohexylamino)methyl]thiophenol

3-[(N-Methylcyclohexylamino)methyl]thiophenol

Cat. No.: B7996488
M. Wt: 235.39 g/mol
InChI Key: LOCGXCQZHQFAKF-UHFFFAOYSA-N
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Description

3-[(N-Methylcyclohexylamino)methyl]thiophenol is an organic compound with the molecular formula C14H21NS It is characterized by the presence of a thiophenol group attached to a cyclohexylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(N-Methylcyclohexylamino)methyl]thiophenol typically involves the reaction of thiophenol with N-methylcyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Thiophenol+N-MethylcyclohexylamineThis compound\text{Thiophenol} + \text{N-Methylcyclohexylamine} \rightarrow \text{this compound} Thiophenol+N-Methylcyclohexylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: It can participate in substitution reactions, where the thiophenol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[(N-Methylcyclohexylamino)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(N-Methylcyclohexylamino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenol group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The cyclohexylamine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-[(N-Methylcyclohexylamino)methyl]phenol
  • 3-[(N-Methylcyclohexylamino)methyl]aniline
  • 3-[(N-Methylcyclohexylamino)methyl]benzylamine

Comparison: 3-[(N-Methylcyclohexylamino)methyl]thiophenol is unique due to the presence of the thiophenol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiophenol group can participate in various chemical reactions that are not possible with oxygen or nitrogen analogs, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-[[cyclohexyl(methyl)amino]methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NS/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h5-6,9-10,13,16H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCGXCQZHQFAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)S)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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